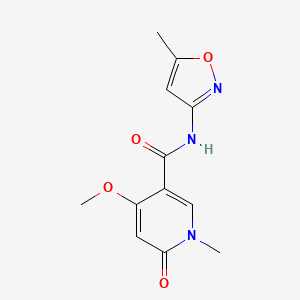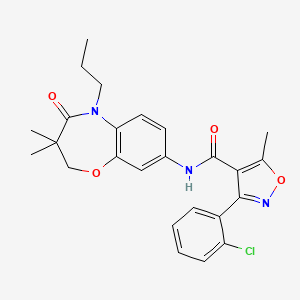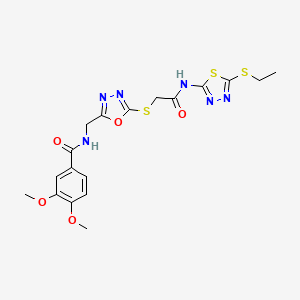![molecular formula C22H24Cl2N4S B2495177 4-[4-(3,4-Diclorobencil)piperazin-1-il]-6-metil-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidina CAS No. 442572-73-8](/img/structure/B2495177.png)
4-[4-(3,4-Diclorobencil)piperazin-1-il]-6-metil-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-12-methyl-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex organic compound that features a unique combination of piperazine, dichlorophenyl, and thia-diazatricyclo structures
Aplicaciones Científicas De Investigación
3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
Target of Action
The compound contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Many drugs that contain a piperazine moiety are known to interact with various neurotransmitter systems, including the dopaminergic and serotonergic systems .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as an antagonist at a particular receptor, it could inhibit the action of a neurotransmitter, leading to changes in neuronal activity .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The final step usually involves the cyclization of the intermediate compounds to form the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions typically involve controlled temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one
- 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE
Uniqueness
3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is unique due to its tricyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N4S/c1-14-2-5-19-16(10-14)20-21(25-13-26-22(20)29-19)28-8-6-27(7-9-28)12-15-3-4-17(23)18(24)11-15/h3-4,11,13-14H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVCOILFWLIGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495097.png)

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2495100.png)


![6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one](/img/structure/B2495104.png)
![3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2495105.png)
![(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2495108.png)
![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2495112.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)
